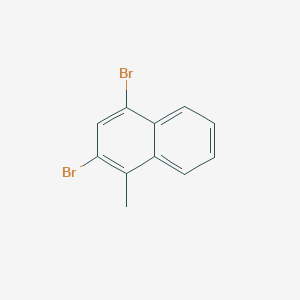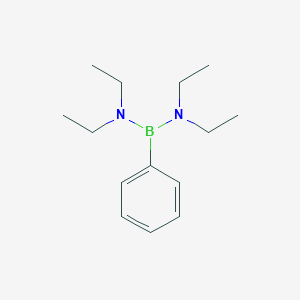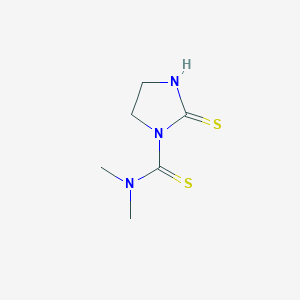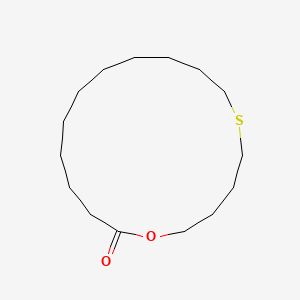![molecular formula C6H10O2S B14752089 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane CAS No. 281-10-7](/img/structure/B14752089.png)
3,9-Dioxa-7-thiabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dioxa-7-thiabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of two oxygen atoms and one sulfur atom within its structure. This compound is notable for its unique molecular configuration, which includes a bicyclo[3.3.1]nonane framework. The presence of oxygen and sulfur atoms imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a base. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired bicyclic structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dioxa-7-thiabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products retain the bicyclic framework of the parent compound while exhibiting modified chemical properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,9-Dioxa-7-thiabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound’s bicyclic structure also allows it to interact with various enzymes and receptors, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains two sulfur atoms instead of one, leading to different chemical properties and reactivity.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: The presence of a selenium atom in place of one sulfur atom imparts unique characteristics to this compound.
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane:
Uniqueness
3,9-Dioxa-7-thiabicyclo[3.3.1]nonane is unique due to its specific arrangement of oxygen and sulfur atoms within the bicyclic framework. This configuration imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
281-10-7 |
|---|---|
Fórmula molecular |
C6H10O2S |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
3,9-dioxa-7-thiabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10O2S/c1-5-3-9-4-6(8-5)2-7-1/h5-6H,1-4H2 |
Clave InChI |
GWFLGHOIAMOPJY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CSCC(O2)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)

![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)

![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)

![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)


silane](/img/structure/B14752059.png)


![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
